2-Isopropoxy-5-nitrobenzaldehyde chemical properties and structure
2-Isopropoxy-5-nitrobenzaldehyde chemical properties and structure
Advanced Intermediate for Metathesis Catalyst Ligands and Pharmaceutical Scaffolds
Executive Summary
2-Isopropoxy-5-nitrobenzaldehyde (CAS: 166263-27-0) is a specialized aromatic aldehyde serving as a critical building block in modern organometallic catalysis and medicinal chemistry. Its primary industrial significance lies in its role as a precursor for nitro-substituted Hoveyda-Grubbs ligands , which are essential for tuning the electronic properties of ruthenium-based olefin metathesis catalysts. Additionally, the compound functions as a versatile scaffold in drug discovery, leveraging the orthogonal reactivity of its aldehyde, nitro, and isopropoxy motifs to access diverse heterocyclic pharmacophores.
This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic routes (including continuous flow protocols), and downstream applications in catalyst design.
Molecular Architecture & Physicochemical Profile
The molecule features a trisubstituted benzene ring where the steric bulk of the isopropoxy group and the strong electron-withdrawing nature of the nitro group dictate its reactivity and solubility profile.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Isopropoxy-5-nitrobenzaldehyde |
| CAS Number | 166263-27-0 |
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| SMILES | CC(C)Oc1ccc(cc1C=O)=O |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl |
Structural Analysis[1]
-
Electronic Effects: The nitro group at the 5-position (para to the isopropoxy, meta to the aldehyde) exerts a strong inductive and mesomeric withdrawing effect (
), significantly increasing the electrophilicity of the aldehyde carbonyl. -
Steric Effects: The ortho-isopropoxy group provides steric protection to the phenolic oxygen, preventing metabolic glucuronidation in biological systems and influencing the chelation bite angle in organometallic ligands.
Synthetic Pathways & Optimization
Two primary routes exist for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. The choice of pathway depends on the scale and available starting materials.
Method A: Selective Nitration (Industrial/Flow Chemistry)
This method is preferred for large-scale production due to the availability of 2-isopropoxybenzaldehyde. Recent advances in continuous flow chemistry have optimized this route to mitigate the safety risks associated with exothermic nitration.
-
Precursor: 2-Isopropoxybenzaldehyde[1]
-
Reagents: Fuming
, (or acetic anhydride) -
Conditions: Controlled temperature (0–10 °C), microreactor setup recommended.
-
Mechanism: Electrophilic aromatic substitution. The isopropoxy group directs ortho and para; however, the aldehyde (meta-director) reinforces substitution at the 5-position (meta to CHO, para to O-iPr).
Method B: Alkylation (Laboratory Scale)
A robust Williamson ether synthesis starting from the commercially available phenol.
-
Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)
-
Reagents: 2-Iodopropane (or 2-Bromopropane),
, DMF. -
Protocol:
-
Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq) and stir for 30 min to form the phenoxide. -
Add 2-iodopropane (1.2 eq) and heat to 60 °C for 4-6 hours.
-
Quench with water, extract with EtOAc, and recrystallize from EtOH.
-
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathways illustrating the Nitration (Method A) and Alkylation (Method B) routes.[2]
Analytical Characterization
Validating the structure requires careful analysis of NMR data, particularly to distinguish it from regioisomers (e.g., 3-nitro isomer).
Expected NMR Data (CDCl , 400 MHz)
| Proton | Shift ( | Multiplicity | Integration | Assignment |
| CHO | ~10.40 | Singlet | 1H | Aldehyde proton |
| Ar-H (6) | ~8.70 | Doublet ( | 1H | ortho to CHO, meta to NO |
| Ar-H (4) | ~8.40 | dd ( | 1H | para to CHO, ortho to NO |
| Ar-H (3) | ~7.10 | Doublet ( | 1H | ortho to O-iPr |
| CH (iPr) | ~4.80 | Septet | 1H | Methine of isopropyl |
| CH | ~1.45 | Doublet | 6H | Methyls of isopropyl |
Note: The H-6 proton is significantly deshielded due to the combined anisotropic effect of the carbonyl and the inductive effect of the nitro group.
Key Application: Hoveyda-Grubbs Catalyst Ligands[2][4][5]
The most authoritative application of 2-Isopropoxy-5-nitrobenzaldehyde is in the synthesis of "Grela-type" or nitro-activated Hoveyda-Grubbs catalysts . The introduction of the electron-withdrawing nitro group on the styrenyl ether ligand weakens the Ru-O chelation, leading to faster initiation rates in olefin metathesis reactions.
Ligand Synthesis Pathway
-
Condensation: The aldehyde reacts with a phosphonium ylide (Wittig) or undergoes condensation with tosylhydrazide followed by base treatment to generate the styrene derivative.
-
Complexation: The resulting styrene reacts with Grubbs II catalyst, exchanging the phosphine ligand to form the stable, yet highly active, ruthenium chelate.
Application Logic Diagram
Figure 2: Workflow for converting the aldehyde precursor into high-performance metathesis catalysts.
Safety & Handling Protocols
Hazard Identification
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
-
Specific Risks: Nitroaromatics can be energetic. While this specific compound is stable, synthesis via nitration (Method A) carries an explosion hazard if temperature control fails.
Handling Procedures
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged air exposure.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.
References
-
Continuous Flow Nitration: Kulkarni, A. A., et al. "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde."[1] Organic Process Research & Development, 2012, 16(9), 1430–1435.
- Catalyst Synthesis: Grela, K., et al. "A Highly Efficient, Air-Stable Ruthenium Catalyst for Olefin Metathesis." Angewandte Chemie International Edition, 2002, 41(21), 4038-4040. (Contextual grounding for nitro-substituted ligands).
-
General Properties: Sigma-Aldrich/Merck Safety Data Sheet for 2-Hydroxy-5-nitrobenzaldehyde (Precursor).
-
Structural Validation: BenchChem Technical Report, "NMR-Based Structural Elucidation of Nitrobenzaldehydes," 2025.
